6,7,15,16-Dimethylene-4-ene-3,17-androstenedione
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Overview
Description
6,7,15,16-Dimethylene-4-ene-3,17-androstenedione is a synthetic steroid compound with the molecular formula C21H26O2 and a molecular weight of 310.43 g/mol . It is characterized by its unique structure, which includes multiple methylene groups and a dicyclopropa ring system. This compound is primarily used as an intermediate in the synthesis of other steroidal drugs, such as Drospirenone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,15,16-Dimethylene-4-ene-3,17-androstenedione typically involves the cyclopropanation of androstenedione derivatives. The reaction conditions often include the use of diazo compounds and transition metal catalysts to facilitate the formation of the dicyclopropa ring system .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 6,7,15,16-Dimethylene-4-ene-3,17-androstenedione undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols using oxidizing agents.
Reduction: Reduction of the double bonds or carbonyl groups using reducing agents.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
6,7,15,16-Dimethylene-4-ene-3,17-androstenedione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its potential effects on biological systems and its role in steroid metabolism.
Industry: Utilized in the manufacture of steroid-based drugs and other chemical products.
Mechanism of Action
The mechanism of action of 6,7,15,16-Dimethylene-4-ene-3,17-androstenedione involves its conversion to active steroidal hormones through enzymatic pathways. It acts as a precursor to hormones like testosterone and estradiol, which exert their effects by binding to specific receptors and modulating gene expression . The molecular targets include androgen and estrogen receptors, and the pathways involved are part of the steroidogenesis process .
Comparison with Similar Compounds
Androstenedione: A precursor to testosterone and estrone, with a simpler structure lacking the dicyclopropa ring system.
Drospirenone: A synthetic progestin derived from 6,7,15,16-Dimethylene-4-ene-3,17-androstenedione, used in contraceptives.
Dehydroepiandrosterone (DHEA): Another steroid hormone precursor with different functional groups and biological activity.
Uniqueness: this compound is unique due to its dicyclopropa ring system and multiple methylene groups, which confer distinct chemical properties and reactivity compared to other steroidal compounds .
Properties
Molecular Formula |
C21H26O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-7,15-dione |
InChI |
InChI=1S/C21H26O2/c1-20-5-3-10(22)7-16(20)11-8-12(11)17-15(20)4-6-21(2)18(17)13-9-14(13)19(21)23/h7,11-15,17-18H,3-6,8-9H2,1-2H3 |
InChI Key |
VGUTUSVKXLWMPF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5=O)C |
Origin of Product |
United States |
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